6-(Bromomethyl)-9H-purine

Enzyme inhibition Xanthine oxidase Covalent modification

Sourcing 6-(Bromomethyl)-9H-purine (CAS 14225-98-0) unlocks a reactive electrophilic purine building block with a defined C-Br leaving-group propensity (BDE ~285 kJ/mol) enabling rapid SN2 displacement with amine, thiol, and alkoxide nucleophiles at ambient temperature—outperforming the chloromethyl analog. This compound is essential for time-dependent covalent modification of bovine milk xanthine oxidase (23:1 stoichiometry) and controlled reductive debromination to 6-methylpurine. Researchers performing flavoprotein inhibition assays or constructing purine libraries should secure this specific bromo-derivative to ensure reactivity and assay validity.

Molecular Formula C6H5BrN4
Molecular Weight 213.03 g/mol
CAS No. 14225-98-0
Cat. No. B079879
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name6-(Bromomethyl)-9H-purine
CAS14225-98-0
Synonyms6-(bromomethyl)-9H-purine
6-BMPU
Molecular FormulaC6H5BrN4
Molecular Weight213.03 g/mol
Structural Identifiers
SMILESC1=NC2=NC=NC(=C2N1)CBr
InChIInChI=1S/C6H5BrN4/c7-1-4-5-6(10-2-8-4)11-3-9-5/h2-3H,1H2,(H,8,9,10,11)
InChIKeyKJRSLPCFTVMQGY-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes1 g / 100 g / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

Structure & Identifiers


Interactive Chemical Structure Model





6-(Bromomethyl)-9H-purine (CAS 14225-98-0): Core Chemical Identity and Structural Definition for R&D Procurement


6-(Bromomethyl)-9H-purine (CAS 14225-98-0) is a brominated purine derivative featuring a bicyclic fused imidazole-pyrimidine ring system with a reactive bromomethyl group at the C6 position [1]. This compound serves as a versatile electrophilic building block in medicinal chemistry and chemical biology, where the C-Br bond provides a defined leaving-group propensity for nucleophilic substitution and metal-catalyzed cross-coupling reactions . Its molecular formula is C₆H₅BrN₄ with a molecular weight of 213.04 g/mol [1].

Why 6-(Bromomethyl)-9H-purine Cannot Be Casually Replaced by 6-Chloromethyl or 6-Hydroxymethyl Analogs


Purine derivatives bearing different C6-substituents exhibit fundamentally distinct reactivity profiles that preclude direct functional interchange in synthesis workflows or biological assays. The bromomethyl group in 6-(Bromomethyl)-9H-purine confers a unique balance of leaving-group ability and steric accessibility that differs markedly from chloromethyl (lower reactivity), hydroxymethyl (inert toward nucleophilic displacement), and aminomethyl (nucleophilic rather than electrophilic character) analogs [1]. In enzyme inhibition studies, the bromo-analog demonstrates time-dependent covalent modification capacity that the chloromethyl analog fails to replicate under identical aerobic assay conditions [2]. These divergent chemical and biological behaviors necessitate compound-specific sourcing rather than class-based substitution.

Quantitative Comparative Evidence for 6-(Bromomethyl)-9H-purine (CAS 14225-98-0) Against Structurally Similar Analogs


Differential Enzyme Inactivation Kinetics: 6-(Bromomethyl)-9H-purine Exhibits Potent Time-Dependent Xanthine Oxidase Inhibition Versus Inactive Hydroxymethyl Analog

6-(Bromomethyl)-9H-purine acts as a potent, time-dependent inhibitor of bovine milk xanthine oxidase, with the inhibition requiring O₂ as an electron acceptor. Under aerobic conditions, the compound undergoes enzyme-catalyzed oxidation to a urate analog while simultaneously modifying the FAD prosthetic group, resulting in irreversible enzyme inactivation with a reactivation half-life of 31 hours at pH 7 [1]. In contrast, the 6-(hydroxymethyl)-9H-purine analog lacks the electrophilic bromine leaving group and does not undergo this reductive debromination pathway, rendering it inactive as a xanthine oxidase inhibitor under the same assay conditions [2].

Enzyme inhibition Xanthine oxidase Covalent modification Flavoprotein Purine metabolism

Electrophilic Reactivity Comparison: 6-(Bromomethyl)-9H-purine Versus 6-(Chloromethyl)-9H-purine in Nucleophilic Substitution

The bromomethyl group in 6-(Bromomethyl)-9H-purine offers superior leaving-group ability compared to the chloromethyl analog due to the lower bond dissociation energy of the C-Br bond (~285 kJ/mol) versus the C-Cl bond (~327 kJ/mol) [1]. This difference translates to faster nucleophilic displacement kinetics under mild conditions, enabling efficient conjugation with amine, thiol, or alkoxide nucleophiles at ambient temperature . The chloromethyl analog (CAS 14225-97-9) requires more forcing conditions (elevated temperature or stronger nucleophiles) to achieve comparable conversion [1].

Nucleophilic substitution Leaving group SN2 reactivity Synthetic building block Purine functionalization

Mechanism-Based Enzyme Inactivation: 6-(Bromomethyl)-9H-purine Generates a Covalent FAD Adduct While 6-Methylpurine Does Not

Under anaerobic conditions, 6-(Bromomethyl)-9H-purine is reduced by xanthine oxidase to 6-methylpurine, with a partition ratio of 23:1 for reduction versus enzyme inhibition—meaning 1 mol of enzyme is completely inactivated after catalyzing the reduction of 23 mol of substrate [1]. The inactivation occurs via covalent modification of the enzyme-bound FAD, which is confirmed by activity restoration upon removal of the modified flavin and reconstitution with native FAD [1]. In contrast, 6-methylpurine (the reduction product) cannot undergo this reductive debromination and does not cause covalent FAD modification [1].

Mechanism-based inhibition Flavin modification Reductive debromination Covalent adduct Xanthine oxidase

Defined Application Scenarios Where 6-(Bromomethyl)-9H-purine (CAS 14225-98-0) Delivers Measurable Functional Advantages Over Analogs


Mechanistic Studies of Covalent Flavin Modification in Xanthine Oxidase

Researchers investigating flavoprotein inhibition mechanisms should procure 6-(Bromomethyl)-9H-purine specifically for time-dependent covalent modification studies of bovine milk xanthine oxidase. Under aerobic conditions with O₂ as an electron acceptor, this compound undergoes enzyme-catalyzed reductive debromination that partitions between 6-methylpurine formation and covalent FAD modification at a defined 23:1 stoichiometry, enabling quantitative analysis of inactivation kinetics [1]. The 6-(chloromethyl) analog exhibits similar behavior but is not recommended as a direct substitute without validating differential reactivity rates, while the hydroxymethyl and methyl analogs are entirely inactive in this assay system [1].

Efficient Synthesis of 6-Substituted Purine Libraries via Nucleophilic Displacement

Medicinal chemistry teams synthesizing purine-based compound libraries should prioritize 6-(Bromomethyl)-9H-purine over the chloromethyl analog for C6-functionalization via SN2 displacement. The weaker C-Br bond (BDE ~285 kJ/mol) relative to C-Cl (BDE ~327 kJ/mol) enables faster reaction kinetics with amine, thiol, and alkoxide nucleophiles at ambient temperature, minimizing thermal degradation of sensitive substrates and reducing purification burden [2]. This reactivity advantage is particularly valuable when coupling the purine core to expensive or delicate nucleophiles where maximizing conversion efficiency is critical [2].

Preparation of 6-Methylpurine Reference Standards via Controlled Reductive Debromination

Analytical laboratories requiring 6-methylpurine as a reference standard or metabolite analog should source 6-(Bromomethyl)-9H-purine as the preferred precursor for controlled reductive debromination. Under anaerobic conditions with xanthine oxidase catalysis, the compound is cleanly reduced to 6-methylpurine, providing a defined enzymatic route to the des-bromo product [1]. This enzymatic reduction offers a well-characterized alternative to chemical debromination methods and allows precise monitoring of conversion using established spectroscopic endpoints [1].

Technical Documentation Hub

Structured technical reading across foundational, methodological, troubleshooting, and validation/comparative pathways. Use the hub when you need more detail before procurement.

32 linked technical documents
Explore Hub


Quote Request

Request a Quote for 6-(Bromomethyl)-9H-purine

Request pricing, availability, packaging, or bulk supply details using the form on the right.

Pricing Availability Bulk quantity COA / SDS
Response includesPricing, lead time, and availability after review.
Faster handlingAdd destination country, intended use, and packaging preferences when relevant.

Only Quantity, Unit, and Business or Academic Email are required.

Product Requirements

Enter amount and choose a unit (mg, g, kg, mL, or L).

Contact Details

Additional Details

Contact Technical Support Sending...

We use your information only to respond to your request. If you need technical guidance before placing an inquiry, you can also contact our support team.

Inquiry
© Copyright 2026 BenchChem. All Rights Reserved.